![molecular formula C10H11BrO3 B3049561 Benzoic acid, 2-bromo-5-(1-methylethoxy)- CAS No. 210489-40-0](/img/structure/B3049561.png)
Benzoic acid, 2-bromo-5-(1-methylethoxy)-
Overview
Description
“Benzoic acid, 2-bromo-5-(1-methylethoxy)-” is a chemical compound with the molecular formula C10H11BrO3 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 2-bromo-5-(1-methylethoxy)-” includes a six-membered aromatic ring (benzene ring) with a carboxylic acid (COOH) and an ether (OCH3) group attached to it . The bromine atom is also attached to the benzene ring .Scientific Research Applications
Synthesis and Characterization
Benzoic acid, 2-bromo-5-(1-methylethoxy)-, and its derivatives are often synthesized and characterized for various applications, including their role as key intermediates in pharmaceuticals. For example, a study on the synthesis and characterization of Cadmium (II) Complex derived from an azo ligand, which includes a similar bromo-substituted benzoic acid structure, highlighted its potential in forming complexes with interesting geometrical and biological properties (Jaber, Kyhoiesh, & Jawad, 2021). Another study compared the crystal structures of closely related bromo–hydroxy–benzoic acid derivatives, providing insight into their potential applications in materials science and crystallography (Suchetan et al., 2016).
Biological Activity Studies
These compounds are also explored for their biological activities. For instance, the antibacterial and antifungal properties of cadmium complexes derived from bromo-substituted benzoic acids were examined, suggesting potential applications in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).
Industrial Applications
In industrial contexts, derivatives of Benzoic acid, 2-bromo-5-(1-methylethoxy)-, serve as key intermediates. For instance, a novel industrial process for the scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative, emphasizes its significance in the manufacturing of therapeutic agents, showcasing the practical applications and economic benefits of these compounds (Zhang et al., 2022).
Pharmaceutical Research
In pharmaceutical research, the synthesis of complex molecules often involves bromo-substituted benzoic acid derivatives as intermediates. A study on the condition optimization for the synthesis of a pyrimidinyl benzoic acid, a component of the orexin antagonist Filorexant, highlights the importance of such derivatives in developing new therapeutic agents (Liu et al., 2020).
properties
IUPAC Name |
2-bromo-5-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNBSLCYSZFEIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456701 | |
Record name | Benzoic acid, 2-bromo-5-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-bromo-5-(1-methylethoxy)- | |
CAS RN |
210489-40-0 | |
Record name | Benzoic acid, 2-bromo-5-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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